molecular formula C25H25ClN4O3S B11645204 (6Z)-2-butyl-6-{4-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-2-butyl-6-{4-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11645204
M. Wt: 497.0 g/mol
InChI Key: CLNSFGVPVUUNOV-VVHVNJFJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6Z)-2-BUTYL-6-({4-[2-(4-CHLORO-3-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic compound that belongs to the class of thiadiazolo[3,2-a]pyrimidines This compound is characterized by its unique structure, which includes a butyl group, a chloromethylphenoxy group, and a thiadiazolo[3,2-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-2-BUTYL-6-({4-[2-(4-CHLORO-3-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiadiazolo[3,2-a]pyrimidine core, followed by the introduction of the butyl and chloromethylphenoxy groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(6Z)-2-BUTYL-6-({4-[2-(4-CHLORO-3-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and organic solvents (e.g., dichloromethane, ethanol). Reaction conditions such as temperature, pressure, and reaction time are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions

Scientific Research Applications

(6Z)-2-BUTYL-6-({4-[2-(4-CHLORO-3-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (6Z)-2-BUTYL-6-({4-[2-(4-CHLORO-3-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may disrupt the cell membrane integrity of microorganisms, resulting in antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    (6Z)-2-BUTYL-6-({4-[2-(4-CHLORO-3-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE: can be compared with other thiadiazolo[3,2-a]pyrimidine derivatives, such as:

Uniqueness

The uniqueness of (6Z)-2-BUTYL-6-({4-[2-(4-CHLORO-3-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE lies in its specific structural features, such as the presence of the chloromethylphenoxy group, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C25H25ClN4O3S

Molecular Weight

497.0 g/mol

IUPAC Name

(6Z)-2-butyl-6-[[4-[2-(4-chloro-3-methylphenoxy)ethoxy]phenyl]methylidene]-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C25H25ClN4O3S/c1-3-4-5-22-29-30-23(27)20(24(31)28-25(30)34-22)15-17-6-8-18(9-7-17)32-12-13-33-19-10-11-21(26)16(2)14-19/h6-11,14-15,27H,3-5,12-13H2,1-2H3/b20-15-,27-23?

InChI Key

CLNSFGVPVUUNOV-VVHVNJFJSA-N

Isomeric SMILES

CCCCC1=NN2C(=N)/C(=C/C3=CC=C(C=C3)OCCOC4=CC(=C(C=C4)Cl)C)/C(=O)N=C2S1

Canonical SMILES

CCCCC1=NN2C(=N)C(=CC3=CC=C(C=C3)OCCOC4=CC(=C(C=C4)Cl)C)C(=O)N=C2S1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.